9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-
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Overview
Description
9-Borabicyclo[331]nonane, 9-(4-bromobutyl)- is an organoborane compound This compound is a derivative of 9-Borabicyclo[33The compound is known for its high regioselectivity and stereoselectivity in various chemical reactions .
Preparation Methods
The synthesis of 9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- typically involves the reaction of 9-Borabicyclo[3.3.1]nonane with 4-bromobutyl derivatives. The preparation of 9-Borabicyclo[3.3.1]nonane itself is achieved by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Chemical Reactions Analysis
9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- undergoes various types of chemical reactions, including:
Hydroboration: This compound is used as a hydroboration reagent, adding across alkenes and alkynes to form organoboranes.
Reduction: It is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Substitution: The compound can participate in substitution reactions, particularly with halides.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) for oxidative cleavage, and pinacol borane for hydroboration . Major products formed from these reactions include terminal alcohols and various organoborane derivatives .
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- involves its ability to act as a hydroboration reagent. The compound adds across double and triple bonds in alkenes and alkynes, forming organoborane intermediates. These intermediates can then undergo further transformations to yield various functionalized products . The molecular targets and pathways involved include the formation of boron-carbon bonds and subsequent oxidative cleavage or substitution reactions .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- can be compared with other similar compounds such as:
Borane-tetrahydrofuran complex: This compound is also used as a hydroboration reagent but is less selective compared to 9-BBN.
Borane-dimethyl sulfide complex: Another hydroboration reagent that is more sensitive to air and moisture compared to 9-BBN.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar hydroboration reactions but with different selectivity and stability profiles.
The uniqueness of 9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- lies in its high regioselectivity and stereoselectivity, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
208336-47-4 |
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Molecular Formula |
C12H22BBr |
Molecular Weight |
257.02 g/mol |
IUPAC Name |
9-(4-bromobutyl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H22BBr/c14-10-2-1-9-13-11-5-3-6-12(13)8-4-7-11/h11-12H,1-10H2 |
InChI Key |
INYXTNKKWDMRSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCBr |
Origin of Product |
United States |
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